4-(benzylamino)-N-(furan-2-ylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide
Overview
Description
4-(benzylamino)-N-(furan-2-ylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylamino group, a furan-2-ylmethyl group, a 4-methylphenyl group, and a nitrobenzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-(benzylamino)-N-(furan-2-ylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common methods include:
Nitration: Introduction of the nitro group into the benzene ring.
Amidation: Formation of the amide bond.
Substitution Reactions: Introduction of the benzylamino and furan-2-ylmethyl groups.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
4-(benzylamino)-N-(furan-2-ylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzylamino and furan-2-ylmethyl groups can be substituted with other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzylamino)-N-(furan-2-ylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzylamino and furan-2-ylmethyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
When compared to similar compounds, 4-(benzylamino)-N-(furan-2-ylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide stands out due to its unique combination of functional groups. Similar compounds include:
4-(benzylamino)-N-(furan-2-ylmethyl)-N-(phenyl)-3-nitrobenzamide: Lacks the 4-methyl group.
4-(benzylamino)-N-(furan-2-ylmethyl)-N-(4-methylphenyl)-3-aminobenzamide: Has an amino group instead of a nitro group.
These structural differences can lead to variations in chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-(benzylamino)-N-(furan-2-ylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-19-9-12-22(13-10-19)28(18-23-8-5-15-33-23)26(30)21-11-14-24(25(16-21)29(31)32)27-17-20-6-3-2-4-7-20/h2-16,27H,17-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPIUBQNWABLQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)NCC4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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